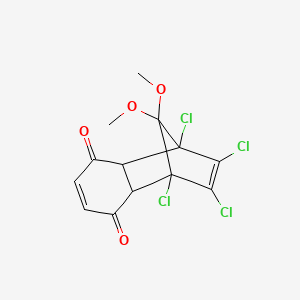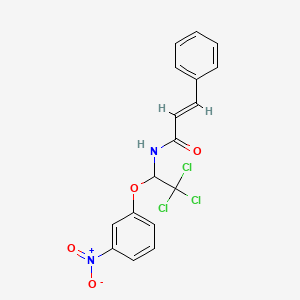![molecular formula C30H16F6O5 B11972706 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate CAS No. 303094-58-8](/img/structure/B11972706.png)
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is a complex organic compound that features both chromen and biphenyl structures, each substituted with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting with the preparation of the chromen and biphenyl intermediates. The key steps include:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving phenoxy and trifluoromethyl-substituted precursors under acidic or basic conditions.
Introduction of the Biphenyl Moiety: The biphenyl structure is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the chromen and biphenyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen structure can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid: This compound also contains a trifluoromethyl group and is used in similar applications, such as pharmaceuticals and agrochemicals.
4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical syntheses and industrial applications.
Uniqueness
What sets 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate apart is its unique combination of the chromen and biphenyl structures, each substituted with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
303094-58-8 |
|---|---|
Fórmula molecular |
C30H16F6O5 |
Peso molecular |
570.4 g/mol |
Nombre IUPAC |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 4-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C30H16F6O5/c31-29(32,33)20-12-10-18(11-13-20)17-6-8-19(9-7-17)28(38)40-22-14-15-23-24(16-22)41-27(30(34,35)36)26(25(23)37)39-21-4-2-1-3-5-21/h1-16H |
Clave InChI |
MJKLPFXIEHAHLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)



![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11972654.png)


![2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)

![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)

![2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972692.png)
![3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972698.png)
